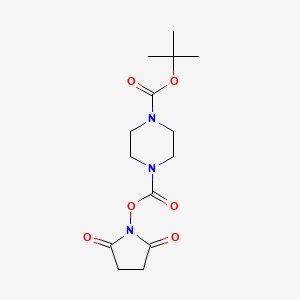silane CAS No. 921605-20-1](/img/structure/B12632084.png)
Tris[(propan-2-yl)oxy](3,3,3-trifluoropropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(propan-2-yl)oxysilane: is an organosilicon compound characterized by the presence of three propan-2-yl groups and a trifluoropropyl group attached to a silicon atom. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(propan-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with isopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
3,3,3-Trifluoropropyltrichlorosilane+3Isopropanol→Tris(propan-2-yl)oxysilane+3Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of Tris(propan-2-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: Tris(propan-2-yl)oxysilane can undergo substitution reactions where the propan-2-yl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and isopropanol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymers and resins.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles such as amines or alcohols under mild conditions.
Hydrolysis: Requires the presence of water or moisture.
Condensation Reactions: Often catalyzed by acids or bases to facilitate the formation of siloxane bonds.
Major Products:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and isopropanol.
Condensation Reactions: Polysiloxanes and related polymers.
科学的研究の応用
Chemistry: Tris(propan-2-yl)oxysilane is used as a precursor in the synthesis of silsesquioxane-based polymers and macroporous gels for oil-water separation .
Biology: The compound is utilized in the preparation of hydrophobic silica aerogels, which are employed in biological research for the removal of heavy metals from aqueous solutions .
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for potential use in drug delivery systems due to their unique chemical properties.
Industry: In the industrial sector, Tris(propan-2-yl)oxysilane is used in the production of coatings, adhesives, and sealants due to its ability to enhance the hydrophobicity and durability of materials .
作用機序
The mechanism of action of Tris(propan-2-yl)oxysilane primarily involves its ability to form strong siloxane bonds. These bonds contribute to the compound’s stability and resistance to hydrolysis. The trifluoropropyl group imparts hydrophobic properties, making the compound effective in applications requiring water repellency.
類似化合物との比較
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of propan-2-yl groups.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Contains hexafluoropropan-2-yl groups, offering different chemical properties.
Uniqueness: Tris(propan-2-yl)oxysilane is unique due to the combination of trifluoropropyl and propan-2-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functional versatility.
特性
CAS番号 |
921605-20-1 |
|---|---|
分子式 |
C12H25F3O3Si |
分子量 |
302.40 g/mol |
IUPAC名 |
tri(propan-2-yloxy)-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C12H25F3O3Si/c1-9(2)16-19(17-10(3)4,18-11(5)6)8-7-12(13,14)15/h9-11H,7-8H2,1-6H3 |
InChIキー |
PCADGSDEFOMDNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](CCC(F)(F)F)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


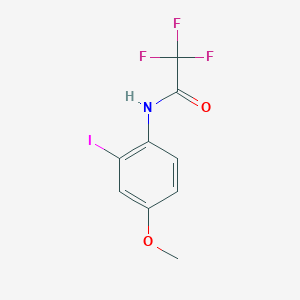
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
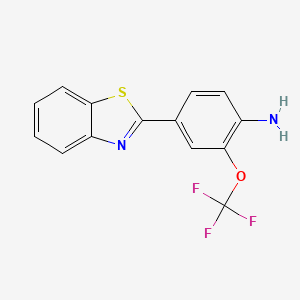
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
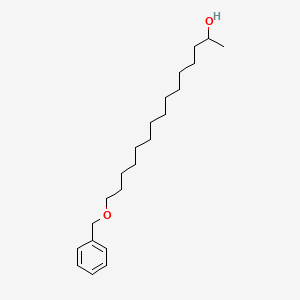
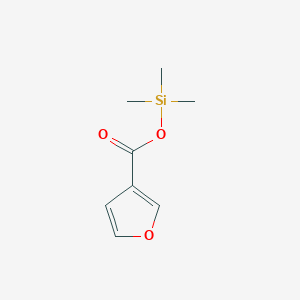
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
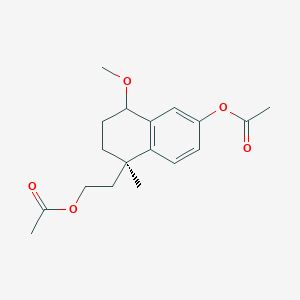

![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
